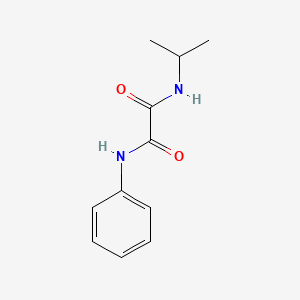![molecular formula C19H20ClNO5S B4999209 2-methoxyphenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4999209.png)
2-methoxyphenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxyphenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate, also known as MCSP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MCSP is a piperidinecarboxylate derivative that has been studied for its ability to act as an anti-inflammatory and analgesic agent. In
Mécanisme D'action
The mechanism of action of 2-methoxyphenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate is not fully understood, but it is believed to act on the cyclooxygenase (COX) pathway. COX is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. This compound is believed to inhibit the activity of COX, thereby reducing the production of prostaglandins and reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-methoxyphenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate is its low toxicity profile, which makes it a safe candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in humans.
Orientations Futures
There are several future directions for research on 2-methoxyphenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate. One direction is to further investigate its mechanism of action to better understand its potential uses as an anti-inflammatory and analgesic agent. Additionally, further research is needed to determine its efficacy in humans and to identify any potential side effects. Finally, research could be conducted to investigate the potential use of this compound in other areas, such as cancer treatment or neurodegenerative diseases.
Conclusion:
This compound is a promising compound that has gained attention in scientific research for its potential use as an anti-inflammatory and analgesic agent. Its low toxicity profile makes it a safe candidate for further research, and its mechanism of action on the COX pathway makes it a promising candidate for further investigation. While there is still much to learn about this compound, its potential uses in the treatment of inflammation and pain make it a compound worth exploring further.
Méthodes De Synthèse
The synthesis of 2-methoxyphenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methoxyphenylpiperidin-4-ylmethanol in the presence of a base. The resulting product is then treated with ethyl chloroformate to form the final product, this compound. This method has been reported to yield high purity and good yields of this compound.
Applications De Recherche Scientifique
2-methoxyphenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate has been studied for its potential use as an anti-inflammatory and analgesic agent. In a study conducted on rats, this compound was found to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. Additionally, this compound was found to have analgesic effects by reducing the perception of pain in the rats.
Propriétés
IUPAC Name |
(2-methoxyphenyl) 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO5S/c1-25-17-4-2-3-5-18(17)26-19(22)14-10-12-21(13-11-14)27(23,24)16-8-6-15(20)7-9-16/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLDXRGIOVRMRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4999130.png)
![5-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-2-cyclohexen-1-one](/img/structure/B4999132.png)



![2-(3-ethoxy-5-iodo-4-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4999151.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B4999166.png)
![4-[4-(2,6-dichlorophenoxy)butyl]morpholine oxalate](/img/structure/B4999168.png)

![4-[(4-chloro-3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4999189.png)
![N-cyclopropyl-2-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}oxy)-4-methoxybenzamide](/img/structure/B4999190.png)
![4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B4999217.png)
